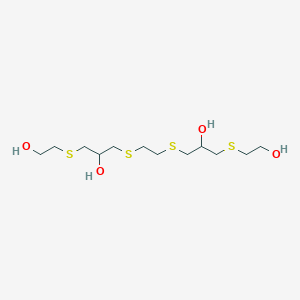
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol is a chemical compound with the molecular formula C12H26O4S4. It contains four hydroxyl groups and four sulfide groups, making it a unique molecule with interesting chemical properties .
Méthodes De Préparation
The synthesis of 3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfide groups can be reduced to thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfide groups play a crucial role in these interactions, allowing the compound to bind to various enzymes and receptors. This binding can lead to changes in the activity of these molecules, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
3,7,10,14-Tetrathiahexadecane-1,5,12,16-tetrol can be compared with other similar compounds, such as:
3,7,10,14-Tetraoxahexadecane-1,5,12,16-tetrol: Contains oxygen atoms instead of sulfur atoms.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Contains nitrogen atoms and is used as a complexing agent.
The uniqueness of this compound lies in its combination of hydroxyl and sulfide groups, which provide distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
112570-70-4 |
|---|---|
Formule moléculaire |
C12H26O4S4 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1-(2-hydroxyethylsulfanyl)-3-[2-[2-hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethylsulfanyl]propan-2-ol |
InChI |
InChI=1S/C12H26O4S4/c13-1-3-17-7-11(15)9-19-5-6-20-10-12(16)8-18-4-2-14/h11-16H,1-10H2 |
Clé InChI |
GZLLWGUQRRYAKC-UHFFFAOYSA-N |
SMILES canonique |
C(CSCC(CSCCSCC(CSCCO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



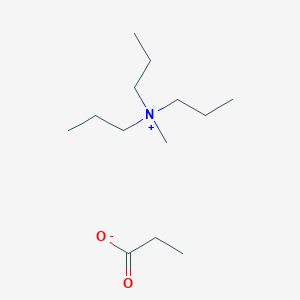

![N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine](/img/structure/B14296944.png)
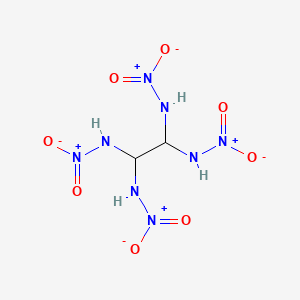
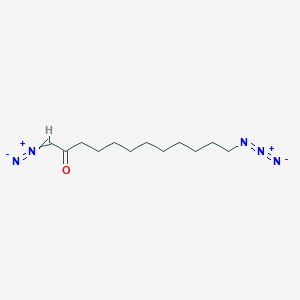
![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)


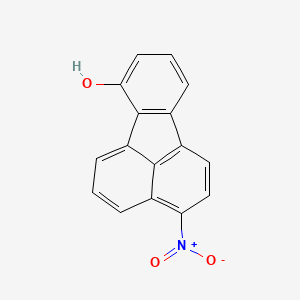


![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)

